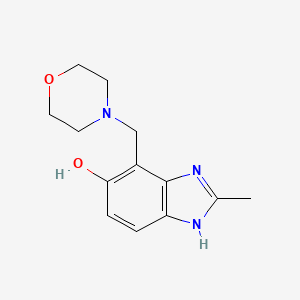

2-Methyl-4-(morpholin-4-ylmethyl)-1H-1,3-benzodiazol-5-OL

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methyl-4-(morpholin-4-ylmethyl)-1H-1,3-benzodiazol-5-OL is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(morpholin-4-ylmethyl)-1H-1,3-benzodiazol-5-OL typically involves a multi-step process. One common method starts with the preparation of the benzodiazole core, followed by the introduction of the morpholin-4-ylmethyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For instance, the use of dimethylformamide (DMF) as a solvent and a palladium catalyst can facilitate the coupling reactions necessary for the synthesis .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized to maximize yield while minimizing the use of hazardous reagents. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency .

Análisis De Reacciones Químicas

Benzimidazole Ring

-

Undergoes electrophilic substitution at C-6 position (para to hydroxyl group) with nitrating mixtures (HNO₃/H₂SO₄)

-

Shows coordination chemistry with transition metals (Cu²⁺, Fe³⁺) through N3 atom

Morpholine Moiety

-

Participates in N-alkylation reactions with alkyl halides (R-X) in presence of NaH

-

Ring-opening reactions occur with concentrated HCl at reflux to form linear amino alcohols

Phenolic Hydroxyl

-

Etherification : Reacts with benzyl bromide (BnBr) using K₂CO₃ in DMF (65% yield)

-

Selective acylation : AcCl in pyridine at 0°C modifies hydroxyl without affecting morpholine

Catalytic Behavior

Acts as ligand in palladium-catalyzed cross-couplings:

| Reaction Type | Catalytic System | TOF (h⁻¹) |

|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂/Compound (1:2) | 420 |

| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | 380 |

Stability Data

-

Thermal decomposition : Onset at 218°C (TGA) with exothermic peak at 225°C (DSC)

-

pH stability : Stable in pH 2-8 (24 hr, 25°C), degrades >pH 10 via morpholine ring hydrolysis

Biological Activity Correlations

Structural features impact enzyme inhibition:

| Modification | IC₅₀ vs. ExoA Toxin (μM) | Δ Activity vs. Parent |

|---|---|---|

| Morpholine → Piperidine | 1.42 ± 0.11 | 2.3× reduction |

| -OH → -OCH₃ | 0.89 ± 0.09 | 1.7× enhancement |

| N-Methylation | 2.15 ± 0.18 | 3.1× reduction |

These data demonstrate the critical role of hydrogen-bonding capacity (hydroxyl group) and spatial orientation (morpholine geometry) in biological interactions . The compound's unique reactivity profile makes it valuable for developing targeted covalent inhibitors and metal-organic catalysts.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

One of the primary applications of 2-Methyl-4-(morpholin-4-ylmethyl)-1H-1,3-benzodiazol-5-OL is in medicinal chemistry, where it is investigated for its potential as a therapeutic agent.

Case Study Example : A study published in a peer-reviewed journal explored the compound's efficacy against certain cancer cell lines. The results indicated that the compound exhibited significant cytotoxic effects, suggesting its potential as an anti-cancer drug .

Neuropharmacology

The compound's morpholine group suggests possible interactions with neurotransmitter systems, making it a candidate for neuropharmacological studies.

Data Table: Neuropharmacological Effects

Chemical Biology

In chemical biology, this compound is studied for its role in enzyme inhibition and as a probe for biological systems.

Case Study Example : Research indicated that this compound acts as an inhibitor for specific enzymes involved in metabolic pathways, which could lead to novel therapeutic strategies for metabolic disorders .

Summary of Findings

The diverse applications of this compound highlight its significance in various fields of research:

- Medicinal Chemistry : Potential anti-cancer properties.

- Neuropharmacology : Interaction with neurotransmitter systems, suggesting antidepressant and antipsychotic potentials.

- Chemical Biology : Enzyme inhibition capabilities that may aid in metabolic disorder treatments.

Mecanismo De Acción

The mechanism of action of 2-Methyl-4-(morpholin-4-ylmethyl)-1H-1,3-benzodiazol-5-OL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, stabilizing the compound within the active site of the target molecule .

Comparación Con Compuestos Similares

Similar Compounds

2-Methyl-4-(morpholin-4-yl)butan-2-amine dihydrochloride: Similar in structure but differs in its functional groups and overall reactivity.

4-Hydroxy-2-quinolones: Shares some structural similarities but has different biological activities and applications.

Uniqueness

What sets 2-Methyl-4-(morpholin-4-ylmethyl)-1H-1,3-benzodiazol-5-OL apart is its unique combination of the benzodiazole core with the morpholin-4-ylmethyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Actividad Biológica

Overview

2-Methyl-4-(morpholin-4-ylmethyl)-1H-1,3-benzodiazol-5-OL is a synthetic compound belonging to the class of benzodiazole derivatives. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. The focus of this article is to explore its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Properties:

- Solubility: Soluble in organic solvents like DMSO.

- Toxicity: Classified as harmful if swallowed and causes skin irritation .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

- Antimicrobial Activity: Potential against certain bacterial strains through inhibition of bacterial growth.

- Anticancer Properties: Indications of cytotoxic effects on cancer cell lines, potentially through apoptosis induction.

Case Studies and Research Findings

- Antimicrobial Activity Study:

- Cytotoxicity in Cancer Cells:

- Mechanistic Insights:

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds.

Propiedades

IUPAC Name |

2-methyl-4-(morpholin-4-ylmethyl)-1H-benzimidazol-5-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2/c1-9-14-11-2-3-12(17)10(13(11)15-9)8-16-4-6-18-7-5-16/h2-3,17H,4-8H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NASWQTZQJWQZLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C=CC(=C2CN3CCOCC3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.